Specific and Potent BRD4 Bromodomain 2 (BD2) Binding Affinity of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile demonstrates specific binding to the BRD4-BD2 domain with a dissociation constant (Kd) of 63 nM, as determined by the BROMOscan platform [1]. In contrast, its binding affinity for the related SMARCA4 (BRG1) bromodomain is significantly weaker (Kd < 30.2 μM) [1]. This quantitative selectivity profile provides a key differentiator for scientific selection over other bromodomain probes.
| Evidence Dimension | Binding Affinity to Bromodomain Proteins |
|---|---|
| Target Compound Data | Kd = 63 nM (BRD4-BD2) |
| Comparator Or Baseline | Kd < 30,200 nM (SMARCA4/BRG1 bromodomain) |
| Quantified Difference | >479-fold selectivity for BRD4-BD2 over SMARCA4 |
| Conditions | BROMOscan assay; BRD4-BD2 (K333 to E460 residues) expressed in bacterial system; SMARCA4 partial length DNA-tagged expressed in bacteria [1]. |
Why This Matters
This data confirms the compound is not a general pan-bromodomain binder but has a specific and potent affinity for a therapeutically relevant target, which is crucial for interpreting data in BRD4-dependent assays and prioritizing it for BRD4-focused projects.
- [1] BindingDB. Affinity Data for BDBM50455480 (CHEMBL4218735). Kd values for BRD4-BD2 and SMARCA4. View Source
